molecular formula C19H16N2O4S B2645919 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 2097898-81-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2645919
CAS No.: 2097898-81-0
M. Wt: 368.41
InChI Key: YVZUIQXOMKXLHU-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a unique hybrid structure. Its key structural components include:

  • A 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl group, combining furan and thiophene aromatic systems.
  • A 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide moiety, incorporating a benzoxazolone ring fused to an acetamide linker.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-18(12-21-14-5-1-2-6-16(14)25-19(21)23)20-11-13(15-7-3-9-24-15)17-8-4-10-26-17/h1-10,13H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZUIQXOMKXLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, anti-inflammatory effects, and its potential as an inhibitor of key enzymes.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan ring, a thiophene ring, and a benzoxazole moiety. The molecular formula is C14H12N2O3SC_{14}H_{12}N_2O_3S, with a molecular weight of 288.32 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H12N2O3S
Molecular Weight288.32 g/mol
LogP2.2578
Polar Surface Area52.097 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . Research indicates that it exhibits minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study: DNA Gyrase B Inhibition

One notable mechanism of action involves the inhibition of E. coli DNA gyrase B , an essential enzyme for bacterial DNA replication. The compound demonstrated an IC50 value of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This suggests potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The compound also exhibits significant antioxidant properties . In DPPH scavenging assays, it demonstrated radical scavenging percentages between 84.16% and 90.52% , indicating its capacity to neutralize free radicals effectively . This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory activity , with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that it may help in managing inflammatory conditions by stabilizing cell membranes against lysis.

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound has moderate toxicity levels, with CC50 values exceeding 100 µM in various cell lines . This indicates a favorable safety profile for further development in therapeutic applications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
Target Compound : N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide Furan, thiophene, benzoxazolone C₂₁H₁₇N₂O₄S 393.43 Hypothesized bioactivity due to heterocyclic diversity N/A (hypothetical)
2-[6-(Cyclopentylsulfamoyl)-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide Benzoxazolone, thiophen-2-ylmethyl, cyclopentylsulfamoyl C₁₈H₂₀N₃O₅S₂ 422.50 Screening compound for drug discovery
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole trioxide, 4-hydroxyphenyl C₁₅H₁₂N₂O₅S 332.33 Analgesic activity
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazole dioxide, 2-ethylphenyl C₁₇H₁₅N₂O₄S 351.38 Unspecified bioactivity
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide Benzoxazolone, thiophen-2-ylmethyl, propanamide linker C₁₅H₁₄N₂O₃S 302.35 Structural analog with shorter chain
Key Observations:

Heterocyclic Diversity : The target compound uniquely combines furan and thiophene in its ethyl side chain, whereas analogs typically feature single heterocycles (e.g., thiophen-2-ylmethyl in or benzothiazole derivatives in ).

Benzoxazolone vs. Benzothiazole : The benzoxazolone ring in the target compound differs from benzothiazole derivatives (e.g., ) in oxygen vs. sulfur atoms, which may influence electronic properties and hydrogen-bonding capacity.

Hypothetical Properties of the Target Compound:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetamide and benzoxazolone groups.
  • Hydrogen Bonding : The benzoxazolone’s carbonyl and NH groups may facilitate intermolecular interactions, as discussed in hydrogen-bonding analyses .

Reported Data for Analogs:

  • : The cyclopentylsulfamoyl derivative is used in high-throughput screening, implying kinase or protease targeting.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be monitored?

  • Methodology :

  • Coupling Reactions : Use reflux conditions (100°C, 4–6 hours) with a polar aprotic solvent (e.g., dichloromethane) and coupling agents like carbodiimides (e.g., EDC·HCl) in the presence of triethylamine to activate carboxyl groups .

  • Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase). Recrystallize crude products from methanol or methanol/acetone mixtures to isolate pure acetamide derivatives .

  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine precursors) and reaction time based on TLC data .

    • Example Protocol :
StepReagents/ConditionsPurpose
12-(furan-2-yl)-2-(thiophen-2-yl)ethylamine + 2-(2-oxobenzoxazolyl)acetic acidPrecursor coupling
2EDC·HCl, triethylamine, DCM, 4–6 h refluxActivation and coupling
3TLC (EtOAc:hexane 3:7)Reaction monitoring
4Recrystallization (MeOH)Isolation of pure product

Q. Which spectroscopic techniques are critical for structural validation?

  • Key Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm amide bond formation (e.g., δ ~8.0 ppm for NH in DMSO-d6_6) and aromatic proton environments from furan/thiophene/benzoxazole moieties .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm1^{-1} for amide C=O) and benzoxazole C-O-C vibrations (~1250 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra for validation .
  • Application Example : Predict nucleophilic/electrophilic sites for designing derivatives with enhanced bioactivity .

Q. What strategies address contradictions in spectral vs. crystallographic data?

  • Case Study : If NMR suggests planar benzoxazole but X-ray shows a twisted conformation:

  • Cross-Validation : Use single-crystal X-ray diffraction (SCXRD) to resolve bond angles and dihedral angles. For example, reports a 61.8° twist between dichlorophenyl and thiazole rings in a similar acetamide .
  • Dynamic Effects : Conduct variable-temperature NMR to assess conformational flexibility in solution .

Q. How are supramolecular interactions (e.g., hydrogen bonding) characterized?

  • X-ray Crystallography : Identify N–H⋯N/O hydrogen bonds (e.g., R_2$$^2(8) motifs) and π-π stacking (3.9–4.3 Å distances) to explain packing behavior and stability .
  • Thermal Analysis : DSC/TGA to correlate intermolecular forces with melting/decomposition points .

Q. What in vitro bioactivity assays are suitable for this compound?

  • Antimicrobial Testing :

  • MIC Assays : Use broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report IC50_{50} values .
    • Anti-inflammatory Screening :
  • COX-1/COX-2 inhibition assays (e.g., ELISA) to compare potency with reference drugs like indomethacin .

Data Contradiction Analysis

Conflicting solubility data in polar vs. nonpolar solvents

  • Resolution :

  • Solubility Tests : Perform incremental solvent titrations (e.g., DMSO to hexane) with UV-Vis quantification.
  • Structural Insights : Benzoxazole’s oxo-group enhances polarity, but bulky furan/thiophene groups may reduce solubility in water. Use co-solvents (e.g., PEG-400) for in vitro studies .

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